Methyl 5-(bromomethyl)pyrazine-2-carboxylate
Overview
Description
“Methyl 5-(bromomethyl)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H7BrN2O2 . It is used as an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of methyl 5-methylpyrazine-2-carboxylate with bromine in acetic acid at room temperature . The reaction mixture is then heated at 80°C for 45 minutes .Molecular Structure Analysis
The molecular structure of “this compound” is nearly planar . The dihedral angle between the plane of the pyrazine ring and the plane defined by C—C (O)—O is 5.4° .Chemical Reactions Analysis
“this compound” can react with other compounds to form different products . For example, it is used as a key material to prepare the NMDA receptor .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 231.05 g/mol . It has a topological polar surface area of 52.1 Ų . It has no hydrogen bond donors and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 229.96909 g/mol .Scientific Research Applications
Synthesis and Characterization
An Efficient and Facile Synthesis of 2-Bromo-5-Methylpyrazine This research presented an efficient method for synthesizing 2-bromo-5-methyl pyrazine. The process involved converting 5-methylpyrazine-2-carboxylic acid into its amide form, followed by Hofmann degradation to produce an amine compound. Subsequent diazotization and in-situ bromination yielded the targeted 2-bromo-5-methyl pyrazine (Madhusudhan et al., 2009).
Structural, Spectral, and Theoretical Investigations Research focused on the combined experimental and theoretical study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically significant pyrazole-4-carboxylic acid derivative. Various analytical techniques and theoretical models were employed to characterize the compound and study its electronic transition within the molecule (Viveka et al., 2016).
Biological and Chemical Applications
Substituted Pyrazinecarboxamides Synthesis and Biological Evaluation
This study synthesized a series of amides by condensing various substituted pyrazine-2-carboxylic acids with different aminothiazoles or anilines. The compounds were evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, revealing significant biological potential in certain derivatives (Doležal et al., 2006).
Efficient Synthesis of Novel Heterocycles A series of novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines were synthesized, with a focus on exploring their pharmacological activities. The study highlighted the potential of these compounds in medicinal chemistry (Kamal El‐Dean et al., 2018).
Theoretical Evaluation of Corrosion Inhibition Performance This research evaluated the adsorption properties of various pyrazine compounds, including 2-methylpyrazine, 2-aminopyrazine, and 2-amino-5-bromopyrazine, on steel corrosion. Quantum chemical calculations and molecular dynamics simulation were used to investigate their binding energy and reactivity, providing insights into their potential as corrosion inhibitors (Obot & Gasem, 2014).
Safety and Hazards
“Methyl 5-(bromomethyl)pyrazine-2-carboxylate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
methyl 5-(bromomethyl)pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGRHUBIDWZLHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620989 | |
Record name | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193966-70-0 | |
Record name | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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